molecular formula C13H14ClNO2 B1326780 ethyl 5-chloro-1,3-dimethyl-1H-indole-2-carboxylate CAS No. 1134334-77-2

ethyl 5-chloro-1,3-dimethyl-1H-indole-2-carboxylate

Cat. No.: B1326780
CAS No.: 1134334-77-2
M. Wt: 251.71 g/mol
InChI Key: KBTADIMUUPPIHW-UHFFFAOYSA-N
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Description

Ethyl 5-chloro-1,3-dimethyl-1H-indole-2-carboxylate is a useful research compound. Its molecular formula is C13H14ClNO2 and its molecular weight is 251.71 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antiviral Activity

A study by Ivashchenko et al. (2014) explored the synthesis of various ethyl indole carboxylates, including those with a structure similar to ethyl 5-chloro-1,3-dimethyl-1H-indole-2-carboxylate. These compounds were evaluated for their antiviral activity against influenza A, bovine viral diarrhea virus (BVDV), and hepatitis C virus (HCV). The study found that most compounds exhibited no notable antiviral activity, but a few showed micromolar activities against human hepatoma cell lines with increased sensitivity to HCV infection (Ivashchenko et al., 2014).

Chemical Functionalities and Allosteric Parameters

Khurana et al. (2014) investigated ethyl indole-2-carboxamides, structurally similar to the compound , for allosteric modulation of the cannabinoid type 1 receptor (CB1). The study revealed key structural requirements for allosteric modulation of CB1, finding that specific substitutions significantly impact binding affinity and cooperativity (Khurana et al., 2014).

Synthesis Techniques

Research by Huang Bi-rong (2013) focused on the synthesis technology for a compound closely related to this compound. The study determined optimal synthesis process parameters, achieving a high yield and purity, which is essential for potential applications in various fields (Huang Bi-rong, 2013).

Application in Water-Soluble Near-Infrared Dye for Cancer Detection

Pham et al. (2005) developed a novel water-soluble near-infrared dye using a compound with structural similarities to this compound. This dye showed potential in optical imaging for cancer detection, highlighting the compound's relevance in the development of molecular-based beacons for healthcare applications (Pham et al., 2005).

Co-sensitization in Solar Cells

Wu et al. (2009) investigated the use of carboxylated cyanine dyes, similar in structure to this compound, to improve the photoelectric conversion efficiency of dye-sensitized solar cells. This study suggests potential applications of such compounds in renewable energy technologies (Wu et al., 2009).

Mechanism of Action

Target of Action

Ethyl 5-chloro-1,3-dimethyl-1H-indole-2-carboxylate, like many indole derivatives, has been found to bind with high affinity to multiple receptors .

Mode of Action

Indole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the specific targets of this compound.

Biochemical Pathways

Indole derivatives are known to affect a variety of biochemical pathways due to their interactions with multiple targets . The downstream effects of these interactions would depend on the specific targets and the nature of the interactions.

Result of Action

Indole derivatives are known to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . The specific effects of this compound would depend on its specific targets and the nature of its interactions with these targets.

Safety and Hazards

Ethyl 5-chloroindole-2-carboxylate can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds . The chemistry and therapeutic study of heterocyclic compounds have been considered a powerful approach to treat a wide range of diseases .

Biochemical Analysis

Biochemical Properties

Ethyl 5-chloro-1,3-dimethyl-1H-indole-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .

Cellular Effects

This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation. Additionally, it can alter the expression of genes related to apoptosis and cell cycle regulation .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with. For instance, it may inhibit the activity of certain kinases by binding to their ATP-binding sites, thereby preventing phosphorylation events crucial for signal transduction. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound remains stable under standard laboratory conditions for extended periods. Its long-term effects on cellular function can vary, with some studies indicating potential cytotoxic effects after prolonged exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities. At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus or adverse effects become prominent .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes or cofactors, affecting metabolic flux and metabolite levels. The compound’s metabolism can also influence its pharmacokinetics and pharmacodynamics .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across cell membranes by organic anion transporters or efflux pumps. Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and efficacy .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The compound’s subcellular localization can significantly impact its activity and function .

Properties

IUPAC Name

ethyl 5-chloro-1,3-dimethylindole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO2/c1-4-17-13(16)12-8(2)10-7-9(14)5-6-11(10)15(12)3/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBTADIMUUPPIHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1C)C=CC(=C2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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